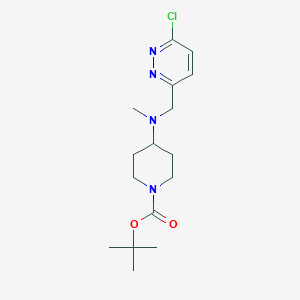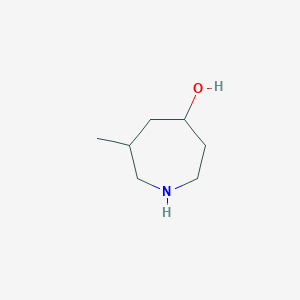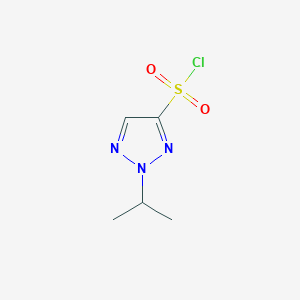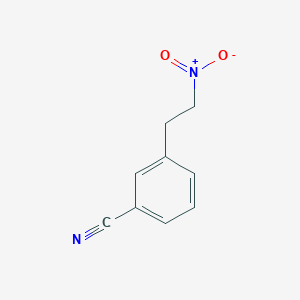![molecular formula C10H15NO5 B13559941 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is an organic compound with the molecular formula C10H15NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid typically involves the reaction of 3-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include metabolic processes, signal transduction, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Similar structure but lacks the acetic acid moiety.
3-Carbethoxy-2-piperidone: Another derivative of piperidine with similar functional groups.
Uniqueness
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is unique due to the presence of both the ethoxycarbonyl and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H15NO5 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-(3-ethoxycarbonyl-2-oxopiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C10H15NO5/c1-2-16-9(15)10(6-7(12)13)4-3-5-11-8(10)14/h2-6H2,1H3,(H,11,14)(H,12,13) |
Clé InChI |
IPXRKBKAGBFCQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCNC1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-2-[3-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B13559865.png)
![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)










